Arteminin

Description

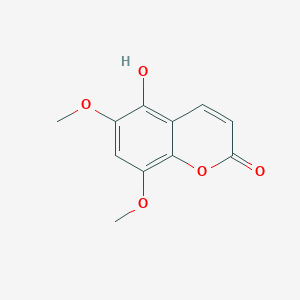

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-8(15-2)11-6(10(7)13)3-4-9(12)16-11/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVMALVHHWUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1O)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Artemisinin and the Legacy of Project 523: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of artemisinin, a potent antimalarial compound, stands as a landmark achievement in modern medicine and a testament to the power of large-scale, collaborative research. This technical guide delves into the history of Project 523, the clandestine Chinese military initiative that led to artemisinin's discovery, and provides a detailed overview of the scientific underpinnings of this life-saving drug. We will explore the pioneering experimental protocols for its extraction and isolation, present key quantitative data from seminal clinical trials, and elucidate its unique mechanism of action through detailed signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing battle against malaria and the exploration of artemisinin's broader therapeutic potential.

A Historical Overview: The Genesis of Project 523

In the midst of the Vietnam War, malaria was inflicting heavy casualties on all sides, with the parasite having developed widespread resistance to existing treatments like chloroquine. In response to a plea from North Vietnam, Chairman Mao Zedong and Premier Zhou Enlai of the People's Republic of China initiated a top-secret military program on May 23, 1967, codenamed "Project 523"[1][2]. This ambitious undertaking brought together over 500 scientists from more than 60 institutions with a singular mission: to discover new antimalarial drugs[1][2].

The project was divided into three main streams of research, one of which focused on screening traditional Chinese medicines[1]. This branch would ultimately lead to the discovery of artemisinin.

Tu Youyou and the Breakthrough

A pivotal figure in this endeavor was Tu Youyou, a researcher at the Institute of Chinese Materia Medica. Tasked with scouring ancient texts for potential remedies, her team investigated over 2,000 traditional preparations and identified around 640 with possible antimalarial activity[3]. One promising candidate was Artemisia annua, or sweet wormwood, which had been used for centuries in China to treat fevers[4][5].

Initial extracts of Artemisia annua, prepared by boiling in water, showed inconsistent and often poor activity against the malaria parasite in animal models[3]. A critical breakthrough came when Tu Youyou revisited a 4th-century text, "A Handbook of Prescriptions for Emergencies" by Ge Hong[4][5]. The text described a method of treating fever by soaking the fresh plant in cold water, wringing it out, and drinking the juice[5]. This inspired Tu to hypothesize that the high temperatures used in conventional extraction methods were destroying the active compound[3].

Acting on this insight, her team switched to a low-temperature extraction method using diethyl ether, which has a much lower boiling point than water. This revised protocol yielded a highly effective and stable extract that demonstrated 100% efficacy in mouse and monkey models of malaria[3]. In 1972, Tu's team successfully isolated the crystalline active compound, which they named qinghaosu, now known internationally as artemisinin[6].

The following diagram illustrates the key milestones in the discovery of artemisinin within the framework of Project 523.

Experimental Protocols

The success of Project 523 hinged on the development of a novel extraction and purification protocol that preserved the integrity of the artemisinin molecule. The following sections detail the methodologies employed.

Extraction of Artemisinin from Artemisia annua

The original successful method developed by Tu Youyou's team involved a low-temperature solvent extraction. The general steps are outlined below:

-

Plant Material Preparation: The aerial parts of Artemisia annua L. were collected, shade-dried, and coarsely powdered.

-

Solvent Extraction: The powdered plant material was subjected to extraction with diethyl ether at a low temperature. This was a departure from the traditional boiling water decoctions.

-

Concentration: The ether extract was concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract was partitioned between an organic solvent and an aqueous acidic solution to remove basic impurities. The artemisinin remained in the organic phase.

-

Further Purification: The organic phase was then washed with a weak base to remove acidic impurities, leaving a neutral fraction containing artemisinin.

The following diagram illustrates the general workflow for the extraction and isolation of artemisinin.

References

- 1. Oxidative stress in malaria and artemisinin combination therapy: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Project 523 - Wikipedia [en.wikipedia.org]

- 3. laskerfoundation.org [laskerfoundation.org]

- 4. Artemisinin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

An In-depth Technical Guide to the Free Radical-Mediated Mechanism of Action of Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artemisinin and its derivatives represent the cornerstone of modern antimalarial therapy. Their potent and rapid parasiticidal activity is primarily attributed to the unique 1,2,4-trioxane heterocycle, which, upon activation, unleashes a cascade of cytotoxic free radicals within the Plasmodium falciparum parasite. This technical guide provides a comprehensive overview of the free radical-mediated mechanism of action of artemisinin, detailing the pivotal role of iron, the generation of reactive oxygen and carbon-centered radicals, and their subsequent reactions with vital parasite biomolecules. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying this mechanism, and provides visual representations of the critical pathways involved.

The Core Mechanism: Iron-Mediated Activation and Free Radical Generation

The prevailing mechanism of artemisinin's action hinges on its interaction with intracellular iron, predominantly in the form of ferrous heme (Fe²⁺), which is abundantly available in the parasite's digestive vacuole as a byproduct of hemoglobin digestion.[1][2][3] The interaction between artemisinin and ferrous iron is believed to catalyze the reductive cleavage of the endoperoxide bridge, a critical step for its antimalarial activity.[1][4][5]

This initial cleavage generates an oxygen-centered radical, which can then rearrange through a series of reactions to form highly reactive and cytotoxic carbon-centered radicals.[5][6] These radical species are the primary effectors of parasite killing, indiscriminately targeting a wide array of essential biomolecules.

dot

Caption: Activation of artemisinin by heme-derived iron to generate cytotoxic free radicals.

Quantitative Insights into Artemisinin's Activity

The efficacy of artemisinin and its derivatives is quantified through various in vitro and in vivo parameters. The half-maximal inhibitory concentration (IC50) is a key metric for assessing antimalarial activity.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Artemisinin | W-2 (chloroquine-resistant) | 7.5 ± 1.2 | [7] |

| Dihydroartemisinin | W-2 (chloroquine-resistant) | 1.8 ± 0.3 | [7] |

| Artesunate | W-2 (chloroquine-resistant) | 2.1 ± 0.4 | [7] |

| Artemether | W-2 (chloroquine-resistant) | 3.2 ± 0.6 | [7] |

| Deoxyartemisinin | W-2 (chloroquine-resistant) | >10,000 | [7] |

This table presents a selection of reported IC50 values and should be considered illustrative. Values can vary based on the parasite strain, assay conditions, and laboratory.

Experimental Protocols

In Vitro Antimalarial Activity Assay (IC50 Determination) using SYBR Green I

This method is a widely used, fluorescence-based assay to determine the susceptibility of P. falciparum to antimalarial drugs.

Materials:

-

P. falciparum culture (e.g., 3D7, W2 strains)

-

Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human erythrocytes (O+)

-

96-well black, flat-bottom microplates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Artemisinin and its derivatives

-

Positive control (e.g., chloroquine) and negative control (DMSO)

Procedure:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Synchronize the parasite culture to the ring stage.

-

Prepare a parasite suspension with 2% parasitemia and 2% hematocrit.

-

Add 180 µL of the parasite suspension to each well of the 96-well plate.

-

Add 20 µL of the drug dilutions to the respective wells. Include drug-free and parasite-free controls.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.

dot

Caption: Workflow for determining the in vitro antimalarial IC50 using the SYBR Green I assay.

Detection of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures the overall ROS levels within the parasite.

Materials:

-

Synchronized P. falciparum culture

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Artemisinin

-

Positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Incubate the synchronized parasite culture with the desired concentration of artemisinin for a specified time (e.g., 1-4 hours). Include untreated and positive controls.

-

Harvest the parasitized red blood cells by centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS containing 10 µM DCFH-DA.

-

Incubate the cells in the dark for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in PBS for analysis.

-

Measure the fluorescence of the oxidized product (DCF) using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a flow cytometer.

-

Quantify the mean fluorescence intensity to determine the relative levels of ROS.

dot

Caption: Experimental workflow for the detection of intracellular ROS in P. falciparum.

Conclusion

The free radical-mediated mechanism of artemisinin is a complex yet elegant process that underscores its potent antimalarial efficacy. A thorough understanding of this mechanism, supported by robust experimental data and clear visualizations, is crucial for the development of novel antimalarial agents and for strategies to combat the growing threat of artemisinin resistance. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to advancing the fight against malaria.

References

- 1. mmv.org [mmv.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - ROS generation in Plasmodium falciparum was detected by DCFDA probe. - Public Library of Science - Figshare [plos.figshare.com]

- 6. pnas.org [pnas.org]

- 7. graphviz.org [graphviz.org]

The Endoperoxide Bridge: Core of Artemisinin's Antimalarial Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Artemisinin and its derivatives represent the most potent and rapidly acting class of antimalarial drugs, forming the backbone of modern combination therapies. Their remarkable efficacy is intrinsically linked to a unique chemical feature: a 1,2,4-trioxane ring containing an endoperoxide bridge. This guide provides a detailed examination of the pivotal role of this endoperoxide bridge, from its iron-mediated activation to the subsequent cascade of cytotoxic events that lead to parasite death. It synthesizes data on structure-activity relationships, outlines key experimental protocols for assessing activity, and presents a mechanistic overview for researchers in the field of antimalarial drug development.

Introduction

The discovery of artemisinin from the plant Artemisia annua was a landmark achievement in medicine, providing a powerful weapon against multidrug-resistant Plasmodium falciparum malaria. Unlike previous generations of antimalarials, artemisinins exhibit rapid parasite clearance across all stages of the parasite's intraerythrocytic lifecycle.[1] The therapeutic power of this class of compounds is universally attributed to the endoperoxide bridge within the sesquiterpene lactone structure.[1][2] Derivatives lacking this crucial moiety are devoid of antimalarial activity, highlighting its function as the essential pharmacophore.[3][4] This document delves into the chemical biology of this pharmacophore, detailing its activation mechanism and downstream cytotoxic effects.

The Central Mechanism: Iron-Mediated Activation

The mode of action of artemisinin is a potent example of biochemical warfare, initiated by the specific environment within an infected red blood cell.[5] The parasite, in its blood stages, digests copious amounts of host cell hemoglobin in its digestive vacuole to obtain amino acids.[5] This process releases large quantities of heme, an iron(II)-containing protoporphyrin.[5][6]

The core mechanism involves a two-step process: activation and alkylation.[7]

-

Activation: The endoperoxide bridge is reductively cleaved upon interaction with a source of ferrous iron (Fe²⁺), primarily the iron in heme.[6][8][9] While free Fe²⁺ can also activate the drug, heme has been shown to be a much more efficient activator.[8][10] This reaction, akin to a Fenton-type reaction, breaks the O-O bond of the endoperoxide bridge.[9][11]

-

Radical Generation: The cleavage of the endoperoxide bridge is a homolytic process that generates highly reactive and unstable oxygen-centered radicals.[8][12] These primary radicals rapidly rearrange to form more stable, but still highly cytotoxic, carbon-centered radicals.[8][13]

This activation process is highly specific to the parasite-infected erythrocyte due to the high concentration of heme, explaining the drug's selective toxicity with minimal side effects on the human host.[4][6]

References

- 1. Artemisinin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stanfordchem.com [stanfordchem.com]

- 6. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Pharmacological Landscape of Artemisinin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemisinin, a sesquiterpene lactone originally extracted from the plant Artemisia annua, and its semi-synthetic derivatives, represent a cornerstone in the treatment of malaria.[1] Discovered by Tu Youyou, a finding that led to the 2015 Nobel Prize in Physiology or Medicine, these compounds have saved millions of lives.[1] Beyond their potent antimalarial activity, a growing body of evidence has illuminated the multifaceted pharmacological properties of artemisinins, including significant anticancer and anti-inflammatory effects. This technical guide provides an in-depth overview of the core pharmacological properties of artemisinin and its key derivatives—artesunate, artemether, and dihydroartemisinin (DHA)—with a focus on their mechanisms of action, pharmacokinetics, and clinical applications, supported by experimental data and protocols.

Core Pharmacological Properties

The therapeutic effects of artemisinin and its derivatives are intrinsically linked to their unique 1,2,4-trioxane endoperoxide bridge. This chemical feature is central to their mechanism of action across different pathological conditions.

Antimalarial Properties

Artemisinin-based combination therapies (ACTs) are the World Health Organization (WHO) recommended first-line treatment for uncomplicated Plasmodium falciparum malaria.[2] The rapid parasitic clearance and broad activity against various stages of the parasite's life cycle underscore their clinical efficacy.[3][4]

Mechanism of Action: The antimalarial action is initiated by the activation of the endoperoxide bridge by heme-iron within the malaria parasite.[5] This cleavage generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[6] These highly reactive molecules are thought to alkylate and damage essential parasite proteins and lipids, leading to parasite death.[5][6] Another proposed mechanism involves the inhibition of the P. falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (PfATP6).[7]

Anticancer Properties

The anticancer potential of artemisinins has garnered significant attention, with numerous preclinical and a growing number of clinical studies demonstrating their efficacy against a wide range of cancers.[8][9]

Mechanism of Action: Similar to their antimalarial activity, the anticancer effects of artemisinins are largely attributed to the iron-dependent cleavage of the endoperoxide bridge, leading to the generation of cytotoxic ROS.[8] Cancer cells, with their high metabolic rate and iron requirements, provide a favorable environment for this activation. The resulting oxidative stress induces various cellular responses, including:

-

Apoptosis: Induction of programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[8]

-

Cell Cycle Arrest: Predominantly at the G0/G1 or G2/M phases of the cell cycle, thereby inhibiting cancer cell proliferation.[8][10]

-

Inhibition of Angiogenesis: Suppression of new blood vessel formation, which is crucial for tumor growth and metastasis.[8]

-

Modulation of Signaling Pathways: Interference with key signaling cascades involved in cancer progression, such as the Wnt/β-catenin and NF-κB pathways.[11][12]

-

Induction of Ferroptosis: An iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[10]

Anti-inflammatory and Immunomodulatory Properties

Artemisinin and its derivatives have demonstrated potent anti-inflammatory and immunoregulatory effects in various experimental models.[13][14]

Mechanism of Action: The anti-inflammatory properties are mediated through the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB pathway.[15] By suppressing the activation of NF-κB, artemisinins reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15] They can also modulate the activity of various immune cells, including T-cells and B-cells.[14]

Quantitative Data on Pharmacological Effects

The following tables summarize key quantitative data on the cytotoxic and pharmacokinetic properties of artemisinin and its derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Artemisinin and Its Derivatives in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Dihydroartemisinin | Breast Cancer | MCF-7 | 129.1 | 24 | [8] |

| Dihydroartemisinin | Breast Cancer | MDA-MB-231 | 62.95 | 24 | [8] |

| Dihydroartemisinin | Breast Cancer | MDA-MB-468 | 4.49 (as DHA-TF) | Not Specified | [5] |

| Dihydroartemisinin | Breast Cancer | BT549 | 5.86 (as DHA-TF) | Not Specified | [5] |

| Artesunate | Breast Cancer | MCF-7 | 83.28 | 24 | [8] |

| Artesunate | Breast Cancer | 4T1 | 52.41 | 24 | [8] |

| Dihydroartemisinin | Liver Cancer | Hep3B | 29.4 | 24 | [8] |

| Dihydroartemisinin | Liver Cancer | Huh7 | 32.1 | 24 | [8] |

| Dihydroartemisinin | Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [8] |

| Dihydroartemisinin | Liver Cancer | HepG2 | 40.2 | 24 | [8] |

| Dihydroartemisinin | Colorectal Cancer | SW1116 | 63.79 | 24 | [16] |

| Dihydroartemisinin | Colorectal Cancer | SW480 | 65.19 | 24 | [16] |

| Dihydroartemisinin | Colorectal Cancer | SW620 | 15.08 - 38.46 | 24 | [16] |

| Dihydroartemisinin | Colorectal Cancer | DLD-1 | 15.08 - 38.46 | 24 | [16] |

| Dihydroartemisinin | Colorectal Cancer | HCT116 | 15.08 - 38.46 | 24 | [16] |

| Dihydroartemisinin | Colorectal Cancer | COLO205 | 15.08 - 38.46 | 24 | [16] |

| Artemisinin | Lung Cancer | A549 | 28.8 (µg/mL) | Not Specified | [10] |

| Artemisinin | Lung Cancer | H1299 | 27.2 (µg/mL) | Not Specified | [10] |

| Dihydroartemisinin | Lung Cancer | PC9 | 19.68 | 48 | [10] |

| Dihydroartemisinin | Lung Cancer | NCI-H1975 | 7.08 | 48 | [10] |

Table 2: Pharmacokinetic Parameters of Artesunate in Humans

| Route | Dose | Population | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |

| IV | 2 mg/kg | Healthy Volunteers | 28411 | 0.03 | 0.15 | 2.33 | 0.14 | [13][14] |

| IV | 4 mg/kg | Healthy Volunteers | 4391 (AUCinf ng·h/ml) | 0.16-0.29 | 1.19-1.91 | 14.63-19.37 (ml/min/kg) | 1691-2377 (ml/kg) | [14] |

| IV | 8 mg/kg | Healthy Volunteers | 9697 (AUCinf ng·h/ml) | 0.16-0.29 | 1.19-1.91 | 14.63-19.37 (ml/min/kg) | 1691-2377 (ml/kg) | [14] |

| IV | 120 mg | Malaria Patients | 3260 | 0.09 | 0.25 | - | - | [17] |

| Oral | 100 mg | Malaria Patients | - | - | - | - | - | [13] |

| IM | Not Specified | Malaria Patients | - | 0.12-0.2 | 0.42-0.8 | - | - | [1] |

Table 3: Pharmacokinetic Parameters of Dihydroartemisinin (DHA) in Humans (following administration of parent drug)

| Parent Drug | Route | Dose | Population | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL/F (L/h/kg) | Vd/F (L/kg) | Reference |

| Artesunate | IV | 2 mg/kg | Healthy Volunteers | - | - | 1.19-1.91 | - | - | [14] |

| Artesunate | IV | 120 mg | Malaria Patients | 3140 | 0.14 | 1.31 | - | - | [17] |

| Artesunate | Oral | 100 mg | Malaria Patients | 740 | 1.12 | 0.65 | - | - | [13] |

| Artemether | Oral | 80 mg | Healthy Volunteers | 126 | 1.69 | 1.80 | 269 (L/h) | 702 (L) | [18] |

| DHA-Piperaquine | Oral | 6.4 mg/kg (DHA) | Malaria Patients | - | - | 0.85 | 1.19 | 1.47 | [19] |

Table 4: Pharmacokinetic Parameters of Artemether in Humans

| Route | Dose | Population | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL/F (L/h/kg) | Vd/F (L/kg) | Reference |

| Oral | 80 mg | Healthy Volunteers | 184 | 1.56 | 2.00 | 257 (L/h) | 666 (L) | [18] |

| Oral | 4 mg/kg | Malaria Patients | 60.0 | 2.0 | ~2 | - | - | |

| Oral | 20 mg (in AL) | Children (5-15 kg) | - | ~2 | ~2 | - | - | [4] |

| Oral | 5 mg (in AL) | Infants (<5 kg) | 68.0 | 1-2 | - | - | - | [20] |

Table 5: Selected Clinical Trials of Artesunate in Cancer

| Cancer Type | Phase | NCT Identifier | Intervention | Key Findings/Status | Reference |

| Colorectal Cancer | Pilot | ISRCTN05203252 | Oral artesunate (200 mg/day) for 14 days pre-operatively | Artesunate has anti-proliferative properties and is well tolerated. Recurrence was lower in the artesunate group. | [21][22] |

| Colorectal Cancer | II/III | - | Pre-operative oral artesunate | A safety and effectiveness study (NeoART). | [23] |

| Cervical Cancer | I | NCT07095478 | Oral artesunate | A study to assess safety and efficacy in pre-cervical cancer. | [7] |

| Various Solid Tumors | I | NCT00764036 | Oral artesunate | To evaluate the safety and effectiveness of artesunate. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the study of artemisinins.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[24] The amount of formazan produced is proportional to the number of living cells.[24]

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of the artemisinin derivative (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[24]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[14][24]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

HPLC/LC-MS for Pharmacokinetic Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying artemisinin and its derivatives in biological matrices like plasma.

Principle: This method separates the drug and its metabolites from other plasma components based on their physicochemical properties, followed by their detection and quantification with high sensitivity and specificity by a mass spectrometer.

Protocol Outline:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.[17]

-

Alternatively, use solid-phase extraction (SPE) for cleaner samples.

-

Add an internal standard (e.g., a structurally similar compound not present in the sample) to each sample for accurate quantification.[17]

-

Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase (a mixture of solvents like acetonitrile and water with additives) to elute the compounds from the column. The gradient or isocratic flow of the mobile phase separates the analytes based on their affinity for the stationary phase of the column.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The compounds are ionized (e.g., using electrospray ionization - ESI).

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects them.

-

-

Data Analysis:

-

Quantify the concentration of the artemisinin derivative and its metabolites by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.

-

DCFDA Assay for Intracellular ROS Detection

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method to measure intracellular reactive oxygen species.

Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol Outline:

-

Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate or culture dish).

-

Compound Treatment: Treat the cells with the artemisinin derivative for the desired time.

-

DCFDA Loading: Wash the cells with a buffer (e.g., PBS) and then incubate them with a DCFDA working solution (typically 5-20 µM) in the dark at 37°C for 30-60 minutes.

-

Washing: Remove the DCFDA solution and wash the cells again to remove any extracellular probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the relative change in fluorescence intensity in the treated cells compared to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by artemisinins and a typical experimental workflow.

Signaling Pathways

Caption: Inhibition of the NF-κB signaling pathway by artemisinin.

References

- 1. jeffreydachmd.com [jeffreydachmd.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. mdpi.com [mdpi.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Dihydroartemisinin-Transferrin Adducts Enhance TRAIL-Induced Apoptosis in Triple-Negative Breast Cancer in a P53-Independent and ROS-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pH-Responsive Artemisinin Derivatives and Lipid Nanoparticle Formulations Inhibit Growth of Breast Cancer Cells In Vitro and Induce Down-Regulation of HER Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artesunate inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. ISRCTN [isrctn.com]

- 18. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer. - SORA [openaccess.sgul.ac.uk]

- 19. A Safety and Effectiveness Study of Pre-operative Artesunate in Stage II/III Colorectal Cancer [ctv.veeva.com]

- 20. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. Metal-organic framework-encapsulated dihydroartemisinin nanoparticles induces apoptotic cell death in ovarian cancer by blocking ROMO1-mediated ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Intricate Pathway of Artemisinin Biosynthesis in Artemisia annua: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Artemisinin, a sesquiterpene lactone with a unique endoperoxide bridge, stands as a cornerstone in the global fight against malaria.[1][2] Isolated from the medicinal plant Artemisia annua, its complex structure makes chemical synthesis economically challenging, rendering the plant the primary source of this life-saving compound.[3][4][5] Understanding the intricate biosynthetic pathway of artemisinin is paramount for enhancing its production through metabolic engineering and ensuring a stable and affordable supply. This technical guide provides an in-depth exploration of the artemisinin biosynthesis pathway, detailing the key enzymatic steps, regulatory mechanisms, and experimental protocols for its investigation.

The Biosynthetic Blueprint: From Isoprenoid Precursors to Artemisinin

The journey to artemisinin begins with the universal precursors of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[6][7] In Artemisia annua, these five-carbon building blocks are synthesized through two distinct pathways: the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][8][9][10] While both pathways contribute to the IPP pool, evidence suggests that the cytosolic MVA pathway is the primary source of precursors for artemisinin biosynthesis.[6][11][12]

The biosynthesis of artemisinin from farnesyl pyrophosphate (FPP), the 15-carbon product of IPP and DMAPP condensation, can be broadly divided into two major stages: the cyclization of FPP and the subsequent multi-step oxidation and rearrangement. The entire process is localized within the glandular secretory trichomes, specialized structures on the surface of the leaves, stems, and flowers.[13][14][15][16] Specifically, the key enzymes of the artemisinin pathway are expressed in the apical cells of these trichomes.[17][18]

Key Enzymes and Intermediates

The core biosynthetic pathway involves a series of enzymatic conversions, each catalyzed by a specific enzyme. The currently accepted pathway proceeds as follows:

-

Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed and rate-limiting step in artemisinin biosynthesis: the cyclization of FPP to form the sesquiterpene olefin, amorpha-4,11-diene.[1][3][19][20]

-

Cytochrome P450 Monooxygenase (CYP71AV1): This versatile enzyme, in conjunction with its redox partner cytochrome P450 reductase (CPR), performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid.[1][21][22][23][24][25]

-

Artemisinic Aldehyde Δ11(13) Reductase (DBR2): DBR2 reduces the double bond in the side chain of artemisinic aldehyde to form dihydroartemisinic aldehyde.[8][22][23]

-

Aldehyde Dehydrogenase 1 (ALDH1): This enzyme catalyzes the oxidation of dihydroartemisinic aldehyde to dihydroartemisinic acid.[9][21][23][26][27]

-

Final Conversion to Artemisinin: The final transformation of dihydroartemisinic acid into artemisinin is believed to be a non-enzymatic, photo-oxidative process involving the formation of hydroperoxides and subsequent rearrangement to form the characteristic endoperoxide bridge.[1][28]

Quantitative Insights into the Pathway

Understanding the quantitative aspects of the artemisinin biosynthesis pathway is crucial for identifying bottlenecks and devising strategies for enhanced production. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·M-1) | Method | Reference |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl pyrophosphate (FPP) | 2.03 | 0.186 | 0.92 x 105 | GC-MS | [16] |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl pyrophosphate (FPP) | 3.56 | 1.370 | 3.85 x 105 | GC-MS | [16] |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl pyrophosphate (FPP) | 15.30 | 0.016 | 0.01 x 105 | Malachite Green | [16] |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl pyrophosphate (FPP) | 8.90 | 0.030 | 0.03 x 105 | Malachite Green | [16] |

| Amorpha-4,11-diene Synthase (ADS) | Farnesyl pyrophosphate (FPP) | 2.00 | 0.006 | 0.03 x 105 | Radioactive | [16] |

| Aldehyde Dehydrogenase 1 (ALDH1) | Dihydroartemisinic aldehyde | 75 ± 5 (nmol·mg(protein)-1·min-1) | - | - | Spectrophotometry | [9] |

| Aldehyde Dehydrogenase 1 (ALDH1) | Artemisinic aldehyde | 72 ± 5 (nmol·mg(protein)-1·min-1) | - | - | Spectrophotometry | [9] |

Visualizing the Pathway and Experimental Workflows

Diagrammatic representations are essential for comprehending the complex relationships within the artemisinin biosynthesis pathway and the experimental procedures used to study it.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the artemisinin biosynthesis pathway.

Isolation of Glandular Secretory Trichomes

The localization of artemisinin biosynthesis to glandular trichomes necessitates their isolation for targeted studies.

-

Principle: This method relies on the physical abrasion of leaf surfaces to detach the trichomes, followed by purification to separate them from other leaf debris.

-

Protocol Outline:

-

Fresh leaves of A. annua are gently abraded in a buffer solution using glass beads or a soft brush to dislodge the trichomes.[2]

-

The resulting suspension is filtered through a series of nylon meshes of decreasing pore size to remove larger leaf fragments.

-

The trichome-enriched fraction is then further purified by density gradient centrifugation, often using a Percoll or sucrose gradient.

-

The purified trichomes are collected, washed, and can be used for metabolite analysis, protein extraction, or RNA isolation.[2] A rapid method involving breaking frozen trichomes with dry ice and sieving has also been described.[29]

-

Quantification of Artemisinin and its Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of artemisinin and its biosynthetic intermediates.

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection can be achieved using UV absorbance or an Evaporative Light Scattering Detector (ELSD).

-

Protocol Outline for HPLC-UV:

-

Extraction: Dried and powdered plant material is extracted with a suitable solvent such as hexane, ethanol, or a mixture of solvents.[3]

-

Chromatography:

-

Quantification: Quantification is achieved by comparing the peak area of artemisinin in the sample to that of a known concentration of an artemisinin standard.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive technique used to measure the transcript levels of the genes encoding the biosynthetic enzymes.

-

Principle: This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target genes using PCR. The amount of amplified product is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

-

Protocol Outline:

-

RNA Isolation: Total RNA is extracted from the plant tissue of interest (e.g., leaves, trichomes) using a commercial kit or a standard protocol.

-

cDNA Synthesis: The isolated RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific primers).[30]

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target gene and a reference gene, a DNA polymerase, and a fluorescent dye or probe.[31][32]

-

Data Analysis: The expression level of the target gene is normalized to the expression level of one or more stably expressed reference genes to account for variations in RNA input and reverse transcription efficiency.[33]

-

Functional Gene Characterization using Agrobacterium-mediated Transformation

Stable genetic transformation of A. annua allows for the overexpression or suppression of candidate genes to elucidate their function in the artemisinin biosynthesis pathway.

-

Principle: Agrobacterium tumefaciens, a soil bacterium, has the natural ability to transfer a segment of its DNA (T-DNA) into the plant genome. This system can be engineered to carry and integrate a gene of interest into the plant's chromosomes.

-

Protocol Outline:

-

Vector Construction: The gene of interest is cloned into a binary vector containing the necessary T-DNA border sequences.

-

Agrobacterium Transformation: The binary vector is introduced into a suitable Agrobacterium strain (e.g., EHA105, LBA4404).[1][5][8][34]

-

Explant Preparation and Co-cultivation: Sterile explants (e.g., leaf discs, young inflorescences) are prepared and co-cultivated with the engineered Agrobacterium strain.[1][8][13]

-

Selection and Regeneration: The explants are transferred to a selection medium containing an antibiotic or herbicide to kill non-transformed cells, and plant hormones to induce shoot and root regeneration.

-

Analysis of Transgenic Plants: The presence and expression of the transgene in the regenerated plants are confirmed by PCR, Southern blotting, and RT-qPCR. The effect of the transgene on the artemisinin content and the profile of related metabolites is then analyzed by HPLC and/or GC-MS.

-

Transient Gene Expression in Protoplasts

Transient expression in protoplasts offers a rapid method for studying gene function without the need to generate stable transgenic plants.

-

Principle: Protoplasts are plant cells with their cell walls removed. They can be induced to take up foreign DNA (e.g., plasmids carrying a gene of interest) through methods like polyethylene glycol (PEG)-mediated transformation.

-

Protocol Outline:

-

Protoplast Isolation: Leaf tissue is treated with a mixture of cell wall-degrading enzymes (e.g., cellulase, macerozyme) in an osmoticum to release protoplasts.[35][36]

-

Transformation: The isolated protoplasts are incubated with a plasmid DNA construct containing the gene of interest in the presence of PEG and calcium ions, which facilitates DNA uptake.

-

Incubation and Analysis: The transformed protoplasts are incubated for a short period (e.g., 24-48 hours) to allow for gene expression. The function of the expressed protein can then be assayed, for example, by analyzing its subcellular localization or its effect on metabolite production.[37]

-

Conclusion

The elucidation of the artemisinin biosynthesis pathway in Artemisia annua is a testament to the power of integrated biochemical and molecular biology approaches. While the core pathway has been largely defined, ongoing research continues to unravel the intricate regulatory networks that control the flux of metabolites towards artemisinin. The experimental protocols outlined in this guide provide a foundation for researchers to further explore this fascinating pathway, with the ultimate goal of developing high-yielding varieties of A. annua or robust heterologous production systems to meet the global demand for this critical antimalarial drug.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Investigation of Glandular Trichome Proteins in Artemisia annua L. Using Comparative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of intermediates and enzymes involved in the early steps of artemisinin biosynthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of genetic transformation of Artemisia annua L. Using Agrobacterium for Artemisinin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. mmv.org [mmv.org]

- 15. researchgate.net [researchgate.net]

- 16. cdn.amegroups.cn [cdn.amegroups.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aging affects artemisinin synthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gov.uk [gov.uk]

- 20. Revealing the catalytic residues of amorpha-4,11-diene synthase (ADS): new insight for engineering terpene synthases - Muangphrom - Biotarget [biotarget.amegroups.org]

- 21. scispace.com [scispace.com]

- 22. lavierebelle.org [lavierebelle.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Prokaryotic expression, purification and crystallization of CYP71AV1, key enzyme in artemisinin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cdnsciencepub.com [cdnsciencepub.com]

- 27. researchgate.net [researchgate.net]

- 28. uniprot.org [uniprot.org]

- 29. A Rapid Method for Isolating Glandular Trichomes - PMC [pmc.ncbi.nlm.nih.gov]

- 30. elearning.unite.it [elearning.unite.it]

- 31. Development of real-time PCR based molecular markers for two medicinal herb Artemisia species A. capillaris and A. iwayomogi - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 33. [Stability analysis of reference gene based on real-time PCR in Artemisia annua under cadmium treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Optimization of genetic transformation of Artemisia annua L. Using Agrobacterium for Artemisinin production - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 37. Gene functional analysis using protoplast transient assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Battlefield: A Technical Guide to the Structure-Activity Relationships of Novel Artemisinin Analogs

For Researchers, Scientists, and Drug Development Professionals

Artemisinin and its derivatives have revolutionized the treatment of malaria and are now showing immense promise in oncology and other therapeutic areas. The quest for more potent, selective, and pharmacokinetically favorable analogs has led to a surge in research focused on modifying the core artemisinin scaffold. This technical guide delves into the critical structure-activity relationships (SAR) of these novel analogs, providing a comprehensive overview of their biological activities, the experimental methodologies used to evaluate them, and the intricate signaling pathways they modulate.

Quantitative Structure-Activity Relationship Data

The biological activity of novel artemisinin analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the in vitro antimalarial and anticancer activities of various classes of artemisinin derivatives, providing a clear comparison of their potencies.

Antimalarial Activity of Novel Artemisinin Analogs

Modifications to the artemisinin core have been extensively explored to enhance antimalarial efficacy, particularly against drug-resistant strains of Plasmodium falciparum. Key areas of modification include the C-10 position, the lactone ring, and the creation of dimers and hybrid molecules.

| Analog Class | Specific Analog | P. falciparum Strain | IC50 (nM) | Reference |

| C-10 Substituted Analogs | 10-(p-trifluoromethylphenoxy)dihydroartemisinin | W-2 (Chloroquine-resistant) | 0.55 | [1] |

| 10-Deoxoartemisinin | W-2 (Chloroquine-resistant) | 1.9 | [1] | |

| Dihydroartemisinin (DHA) | D-6 (Mefloquine-resistant) | 1.1 | [1] | |

| Artemisinin Dimers | C-10 Carba Dimer 1 | Dd2 (Chloroquine-resistant) | 0.03 | [2] |

| C-10 Carba Dimer 2 | Dd2 (Chloroquine-resistant) | 0.08 | [2] | |

| Acetal Dimer 3 | Dd2 (Chloroquine-resistant) | 0.3 | [3] | |

| Artemisinin Hybrids | Artemisinin-quinoline Hybrid | 3D7 (Chloroquine-sensitive) | 4.8 | [4] |

| Artesunate-indoloquinoline Hybrid | MV4-11 (Leukemia) | 0.02 µM | [5] |

Anticancer Activity of Novel Artemisinin Analogs

The anticancer properties of artemisinin derivatives are a burgeoning field of research. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.

| Analog Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Artemisinin Dimers | Dihydroartemisinin Dimer | HL-60 (Leukemia) | 0.019 | [3] |

| Artemisinin Acetal Dimer | HeLa (Cervical Cancer) | 0.08 | [6] | |

| Artemisinin Hybrids | Artesunate-Eugenol Hybrid | SK-MEL24 (Melanoma) | 1.5 | [7] |

| Artesunate-Tyrosol Hybrid | HeLa (Cervical Cancer) | 2.3 | [7] | |

| Artemisinin-triazole Hybrid | KB (Oral Cancer) | 5.2 | [8] | |

| Artemisinin-triazole Hybrid | HepG2 (Liver Cancer) | 7.8 | [8] | |

| S-Linked Artemisinins | S-Linked Derivative 9a | PC-3 (Prostate Cancer) | 6.5 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of novel artemisinin analogs.

Synthesis of Novel Artemisinin Analogs

This procedure describes the synthesis of C-10 phenoxy derivatives of dihydroartemisinin[1].

-

Preparation of Dihydroartemisinin (DHA): Artemisinin is reduced to dihydroartemisinin using a reducing agent such as sodium borohydride in methanol.

-

C-10 Phenoxylation: To a solution of dihydroartemisinin in a suitable solvent (e.g., dichloromethane), a phenol derivative is added in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) and silver perchlorate (AgClO4)).

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired C-10 substituted analog.

This protocol outlines the synthesis of artemisinin-based hybrid derivatives by coupling artesunate with phytochemicals[6][7].

-

Reactant Preparation: Artesunate (1.0 mmol) and the desired phytochemical (e.g., eugenol, tyrosol) (1.1 mmol) are dissolved in a suitable solvent like dichloromethane.

-

Coupling Reaction: N,N'-dicyclohexylcarbodiimide (DCC) (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reaction mixture.

-

Incubation: The reaction is stirred at room temperature for 18 hours.

-

Purification: The resulting mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then concentrated and purified by column chromatography to isolate the hybrid compound.

This procedure details the synthesis of artemisinin dimers with a C-10 carba-linkage[2].

-

Preparation of the Monomeric Precursor: A C-10 carba-substituted artemisinin monomer is synthesized. This often involves the Wittig reaction to introduce a carbon-carbon double bond at the C-10 position, followed by further modifications to introduce a linking group.

-

Dimerization Reaction: Two equivalents of the monomeric precursor are reacted with a suitable bifunctional linker under appropriate conditions. The choice of linker and reaction conditions depends on the desired final structure of the dimer.

-

Purification: The crude dimer is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to obtain the pure product.

In Vitro Antimalarial Susceptibility Testing

This protocol is based on the [³H]-hypoxanthine incorporation assay to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum[10][11][12].

-

Parasite Culture: P. falciparum strains (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2) are maintained in continuous in vitro culture in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.

-

Assay Setup: Asynchronous parasite cultures with a parasitemia of 0.5% and a hematocrit of 1.5% are added to the drug-containing wells.

-

Incubation: The plates are incubated for 48 hours under the same culture conditions.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs on cancer cell lines[13][14][15].

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with various concentrations of the artemisinin analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Artemisinin and its novel analogs exert their therapeutic effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action in cancer cells.

Artemisinin-Induced Apoptosis

Artemisinins can induce programmed cell death, or apoptosis, in cancer cells through both intrinsic and extrinsic pathways. A key initiating event is the generation of reactive oxygen species (ROS) following the iron-mediated cleavage of the endoperoxide bridge[16][17].

Caption: Artemisinin-induced apoptotic signaling pathway.

Artemisinin-Induced Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Artemisinin derivatives can promote ferroptosis by disrupting iron homeostasis and inhibiting key antioxidant systems[18][19][20][21].

Caption: Key pathways in artemisinin-induced ferroptosis.

Conclusion and Future Directions

The structure-activity relationships of novel artemisinin analogs are a dynamic and promising area of drug discovery. Modifications at various positions of the artemisinin scaffold have yielded compounds with significantly enhanced antimalarial and anticancer activities. The development of dimers and hybrid molecules represents a particularly fruitful strategy for improving potency and overcoming drug resistance.

Future research should focus on:

-

Optimizing Pharmacokinetic Properties: Many potent analogs suffer from poor solubility and rapid metabolism. Future synthetic efforts should aim to improve the ADME (absorption, distribution, metabolism, and excretion) profiles of these compounds.

-

Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by novel analogs will enable more rational drug design.

-

Exploring New Therapeutic Applications: The diverse biological activities of artemisinin derivatives suggest their potential for treating a wider range of diseases, including other parasitic infections, viral diseases, and inflammatory conditions.

-

Clinical Translation: Rigorous preclinical and clinical studies are necessary to translate the promising in vitro and in vivo activities of novel artemisinin analogs into effective therapies for patients.

This technical guide provides a solid foundation for researchers and drug development professionals working with this fascinating class of molecules. The continued exploration of the structure-activity relationships of novel artemisinin analogs holds the key to unlocking their full therapeutic potential.

References

- 1. Synthesis, antimalarial activity, biomimetic iron(II) chemistry, and in vivo metabolism of novel, potent C-10-phenoxy derivatives of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of extraordinarily potent C-10 carba artemisinin dimers against P. falciparum malaria parasites and HL-60 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of dihydroartemisinin and dihydroartemisitene acetal dimers showing anticancer and antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Hybridization as a Strategy for Developing Artemisinin-Derived Anticancer Candidates [mdpi.com]

- 5. Molecular Hybridization as a Strategy for Developing Artemisinin-Derived Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of novel S-linked dihydroartemisinin derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmv.org [mmv.org]

- 11. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 12. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. Artemisinin induces A549 cell apoptosis dominantly via a reactive oxygen species-mediated amplification activation loop among caspase-9, -8 and -3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dihydroartemisinin induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Heme-Mediated Bioactivation of Artemisinin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism underpinning the antimalarial activity of artemisinin and its derivatives: heme-mediated bioactivation. The document details the chemical pathways, summarizes key quantitative data, provides methodologies for pivotal experiments, and visualizes the processes involved.

Core Mechanism of Action: Heme as the Catalyst

The remarkable potency and selective toxicity of artemisinin-based compounds against Plasmodium parasites are primarily attributed to their activation by intraparasitic heme. The parasite, particularly in its blood stages, digests large quantities of host hemoglobin, releasing substantial amounts of free heme (ferriprotoporphyrin IX).[1][2] This process creates a uniquely reactive environment within the parasite's digestive vacuole.

The activation cascade is initiated by the ferrous iron (Fe²⁺) within the heme molecule, which reductively cleaves the endoperoxide bridge—the pharmacophore of all artemisinin compounds.[3][4] This cleavage is a critical event, generating highly reactive oxygen-centered radicals that rapidly rearrange to form more stable, but potently alkylating, carbon-centered radicals (e.g., the C4 radical).[4][5][6] These radicals are the primary cytotoxic agents, indiscriminately targeting and covalently modifying a broad spectrum of essential biomolecules within the parasite, leading to widespread cellular damage and death.[2][7]

The main consequences of this activation are:

-

Promiscuous Protein Alkylation: Activated artemisinin covalently modifies over 100 parasite proteins, disrupting critical pathways including glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis.[2][3][8][9]

-

Heme Alkylation: The carbon-centered radicals react with heme itself, forming covalent heme-artemisinin adducts.[10][11] These adducts are considered a signature of artemisinin activity and may contribute to toxicity by inhibiting the parasite's heme detoxification process (hemozoin formation).[4][12][13]

-

Generation of Oxidative Stress: The radical cascade contributes to a state of heightened oxidative stress within the parasite.[7]

The source of heme for activation is stage-dependent. In early ring stages, the parasite's own heme biosynthesis pathway provides the necessary catalyst, whereas in the more metabolically active trophozoite and schizont stages, the vast quantities of heme released from hemoglobin digestion are the predominant activator.[1][2]

Signaling Pathway for Artemisinin Bioactivation

The following diagram illustrates the accepted pathway for the bioactivation of artemisinin by ferrous heme and the subsequent generation of cytotoxic radicals.

Caption: Heme-mediated activation of artemisinin leading to cytotoxic alkylation.

Quantitative Data Summary

The following tables summarize key quantitative findings from various experimental studies on artemisinin's bioactivation and effects.

Table 1: In Vitro and In Vivo Heme-Adduct Formation

| Parameter | Value | Conditions | Reference |

| Yield of H-ART Synthesis | ~50% | In vitro reaction of hemin and artemisinin with sodium dithionite as a reductant. | [10] |

| H-ART Detected in vivo | 30-100 nmol | In spleen of infected mice treated with 100 mg/kg artemisinin. | [11] |

| % of Injected Dose | 0.4 - 1.1% | In spleen of infected mice treated with 100 mg/kg artemisinin. | [11] |

| Characteristic H-ART Ions | m/z 838, 898 | Mass spectrometry (ESI+) | [10] |

| Characteristic H-ARS Ion | m/z 1000.1 | Mass spectrometry (ESI+) of Artesunate adduct. | [10] |

Table 2: Protein Alkylation

| Parameter | Value | Conditions | Reference |

| Binding to Hemoproteins | 5 - 18% | In vitro incubation of [¹⁴C]Artemisinin with catalase, cytochrome c, and hemoglobin. | [1] |

| Identified Protein Targets | >120 | Chemical proteomics in P. falciparum using an alkyne-tagged artemisinin probe. | [2][9] |

Table 3: Hemozoin (β-Hematin) Inhibition

| Compound | IC₅₀ Value (μM) | Assay Conditions | Reference |

| Artemisinin | 66 μM | PfHRP II-mediated hemozoin formation assay. | [14] |

| Heme-Artemisinin Adduct (HA) | ~30 μM | PfHRP II-mediated hemozoin formation assay. | [14] |

| Heme-Artemisinin Adduct (HAA) | ~55 μM | PfHRP II-mediated hemozoin formation assay. | [14] |

| Artesunate | 2.1 ± 0.3 μM | Reduced β-Hematin Inhibition Assay (R-BHIA) with GSH. | [12] |

| Artemether | 2.5 ± 0.4 μM | Reduced β-Hematin Inhibition Assay (R-BHIA) with GSH. | [12] |

| Dihydroartemisinin | 1.8 ± 0.2 μM | Reduced β-Hematin Inhibition Assay (R-BHIA) with GSH. | [12] |

| Chloroquine | 25.1 ± 1.9 μM | Reduced β-Hematin Inhibition Assay (R-BHIA) with GSH. | [12] |

Note: There is conflicting evidence in the literature regarding the significance of hemozoin inhibition as a primary killing mechanism of artemisinins themselves, with some studies suggesting the heme-artemisinin adducts are the more potent inhibitors.[13][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the heme-mediated bioactivation of artemisinin.

Protocol for In Vitro Synthesis and LC-MS Analysis of Heme-Artemisinin Adducts

This protocol is adapted from procedures used to chemically synthesize and characterize the adducts formed between artemisinin and heme.[10][11]

Objective: To generate and verify the formation of heme-artemisinin adducts for use as standards or for further characterization.

Materials:

-

Hemin (Ferriprotoporphyrin IX chloride)

-

Artemisinin

-

Sodium Dithionite (Na₂S₂O₄)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethanol

-

Hexane

-

HPLC-grade acetonitrile, water, and formic acid

-

LC-MS system with ESI source

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve hemin in DMSO to a final concentration of ~18 mM.

-

Add artemisinin to the hemin solution. A molar ratio of 1:1 (hemin:artemisinin) is typical.

-

Initiate the reaction by adding a fresh solution of sodium dithionite in water. Use a molar ratio of approximately 1.4 moles of dithionite for every mole of hemin to ensure reduction of Fe³⁺ to Fe²⁺.

-

Incubation: Stir the reaction mixture at room temperature for 1 hour. The solution color will change, indicating a reaction.

-

Precipitation and Washing: Add deionized water to the reaction mixture to precipitate the porphyrin-containing products.

-

Centrifuge the mixture to pellet the precipitate. Discard the supernatant.

-

Wash the pellet thoroughly with deionized water to remove salts and unreacted reagents. Centrifuge and discard the supernatant.

-

Solubilization and Reprecipitation: Dissolve the washed pellet in a minimal volume of ethanol. Reprecipitate the adducts by adding hexane. This step helps to purify the adducts from residual artemisinin.

-

Sample Preparation for LC-MS: Dry the final precipitate. For analysis, dissolve a small amount in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.

-

LC-MS Analysis:

-

Column: C18 reverse-phase column (e.g., Hypersil Gold, 100 mm x 2.1 mm, 5 µm).[17]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Run a suitable gradient from ~50% B to 100% B over 10-15 minutes.

-

Flow Rate: 0.4-0.5 mL/min.[17]

-

MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

-

Analysis Mode: Perform a full scan to identify all ions. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically look for the expected m/z values of the heme-artemisinin adducts (e.g., m/z 838.5 and 898.5 for H-ART).[10][11]

-

Caption: Workflow for synthesis and LC-MS identification of Heme-ART adducts.

Protocol for Chemical Proteomics Identification of Artemisinin Targets

This protocol outlines the Activity-Based Protein Profiling (ABPP) or "click chemistry" approach to identify the proteins covalently modified by artemisinin in live parasites.[3][8][9][18]

Objective: To identify the spectrum of parasite proteins alkylated by activated artemisinin.

Materials:

-

Synchronized P. falciparum culture.

-

Artemisinin-alkyne activity-based probe (ART-ABPP, e.g., AP1).[18]

-

Biotin-azide for click reaction.

-

Copper(I)-TBTA catalyst solution.

-

Reducing agent (e.g., TCEP or sodium ascorbate).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-coated magnetic beads.

-

Buffers for washing beads (e.g., PBS, high salt buffer, urea solution).

-

Reagents for on-bead protein digestion (DTT, iodoacetamide, sequencing-grade trypsin).

-

LC-MS/MS system for proteomic analysis.

Procedure:

-

In Situ Labeling: Treat synchronized, late-stage P. falciparum-infected red blood cells with the ART-alkyne probe (e.g., at 1-5x IC₅₀ concentration) for a defined period (e.g., 3-6 hours). Include a no-drug control and a competition control (co-incubation with excess unlabeled artemisinin).

-

Parasite Lysis: Isolate the parasites from red blood cells using saponin lysis. Wash the parasite pellet and lyse it in a suitable lysis buffer to solubilize proteins.

-

Click Chemistry Reaction:

-

To the cleared parasite lysate, add biotin-azide.

-

Add the reducing agent (e.g., fresh sodium ascorbate).

-

Add the Copper(I)-TBTA catalyst to initiate the cycloaddition ("click") reaction.

-

Incubate for 1-2 hours at room temperature to covalently link biotin to the ART-alkyne-tagged proteins.

-

-

Affinity Purification:

-

Add streptavidin-coated magnetic beads to the lysate and incubate (e.g., 2 hours at 4°C) to capture the biotinylated proteins.

-

Separate the beads using a magnetic stand and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This typically involves washes with PBS, high-salt buffers, and a denaturant like urea.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer.

-

Reduce disulfide bonds with DTT (dithiothreitol).

-

Alkylate free cysteines with iodoacetamide.

-

Digest the captured proteins into peptides overnight using sequencing-grade trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the beads, and collect the supernatant containing the tryptic peptides.

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system (e.g., Orbitrap or Q-TOF).

-

Peptides are separated by reverse-phase chromatography and analyzed by data-dependent acquisition, where precursor ions are selected for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the generated MS/MS spectra against the P. falciparum protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Identify proteins that are significantly enriched in the ART-alkyne probe sample compared to the no-drug and competition controls. These are the candidate targets of artemisinin.

-

Caption: Chemical proteomics workflow to identify artemisinin's protein targets.

Protocol for ESR Detection of Artemisinin-Derived Radicals

This protocol describes the use of Electron Spin Resonance (ESR) spectroscopy with a spin trap to detect the transient carbon-centered radicals generated during artemisinin activation.[5][19]

Objective: To obtain direct evidence of radical formation from the reaction of artemisinin with a ferrous iron source.

Materials:

-

Artemisinin

-

Ferrous sulfate (FeSO₄) or Heme

-

Spin trap agent (e.g., α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone, 4-POBN; or 5,5-dimethyl-1-pyrroline N-oxide, DMPO).

-

Anhydrous solvent (e.g., acetonitrile or DMSO).

-

ESR spectrometer.

-

Capillary tubes for ESR analysis.

Procedure:

-

Sample Preparation: All solutions should be prepared fresh.

-

Prepare a stock solution of artemisinin in the chosen solvent.

-

Prepare a stock solution of the spin trap (e.g., 50-100 mM 4-POBN) in the same solvent.

-

Prepare a stock solution of the iron source (e.g., FeSO₄). If using an aqueous solution, ensure it is deoxygenated by bubbling with nitrogen or argon to prevent premature oxidation of Fe²⁺.

-

-

Reaction:

-

In a small vial, mix the artemisinin solution with the spin trap solution.

-

Initiate the reaction by adding the Fe²⁺ solution.

-

Mix quickly and immediately transfer the solution into a glass capillary tube.

-

-

ESR Analysis:

-

Place the capillary tube into the cavity of the ESR spectrometer.

-

Record the ESR spectrum immediately. The spin adducts formed are relatively stable but will decay over time.

-

Typical ESR spectrometer settings for spin trapping experiments include:

-

Microwave Frequency: ~9.5 GHz (X-band)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.5 - 1.0 G

-

Sweep Width: 100 G

-

Center Field: ~3400 G

-

Time Constant and Sweep Time: Adjusted to achieve a good signal-to-noise ratio.

-

-

-

Data Interpretation:

-

The resulting spectrum will show characteristic hyperfine splitting patterns.

-

Analyze the number of lines, their splitting constants (aN and aH), and their g-value. These parameters are unique to the specific radical that was trapped and can be used to identify it by comparing the values to literature data for known radical adducts of the chosen spin trap.[5]

-

For complex mixtures, hyphenated techniques like HPLC-ESR-MS can be used to separate different spin adducts before analysis.[5][19]

-

Conclusion